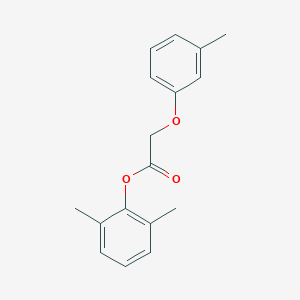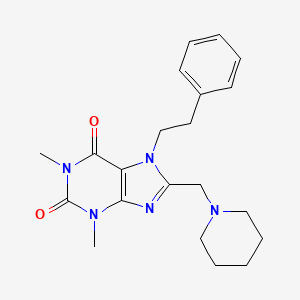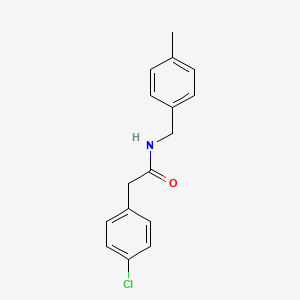![molecular formula C17H15ClN2S B5530214 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline](/img/structure/B5530214.png)
2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline derivatives often involves modified Biginelli reactions, a classical method for synthesizing dihydropyrimidinones, adapted for quinazoline synthesis. These reactions typically use components like 5,5-dimethyl-1,3-cyclohexanedione, aromatic aldehydes, and thiourea, under specific conditions to achieve the desired products (Yarim et al., 2002). Green chemistry approaches have also been explored, providing environmentally friendly, cost-effective, and high-yielding synthesis pathways for these compounds (Han et al., 2011).
Molecular Structure Analysis
Molecular structure analysis of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline derivatives, using techniques such as single-crystal X-ray diffraction, has provided detailed insights into their crystalline structure and molecular geometry. These studies help in understanding the spatial arrangement of atoms and the overall shape of the molecule, which is crucial for predicting its reactivity and interactions with biological targets (Mandal & Patel, 2018).
Chemical Reactions and Properties
The chemical reactivity of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline derivatives includes their participation in various reactions such as thioetherification, which is essential for introducing sulfur-containing groups into the quinazoline core. These reactions often involve the use of thiol compounds, K2CO3, and organic solvents like acetone, showcasing a wide range of chemical transformations these compounds can undergo (Yang et al., 2007).
Physical Properties Analysis
The physical properties of 2-[(4-chlorobenzyl)thio]-4,7-dimethylquinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies have shown that these compounds form hydrogen-bonded dimers in the solid state, which could impact their solubility and stability, key factors for their pharmacological application (Lai et al., 1997).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,7-dimethylquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-8-15-12(2)19-17(20-16(15)9-11)21-10-13-4-6-14(18)7-5-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBGXIJUNHKYBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)SCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorobenzyl)thio]-4,7-dimethylquinazoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[1-(3-methylphenoxy)ethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5530139.png)

![N-[(5-isobutyl-3-isoxazolyl)methyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5530143.png)
![6-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5530157.png)


![N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5530172.png)
![4-[4-(phenoxyacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5530189.png)

![N-[rel-(3R,4S)-1-(cyclobutylmethyl)-4-isopropyl-3-pyrrolidinyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide hydrochloride](/img/structure/B5530199.png)


![1-(3-chlorophenyl)-4-[(2-isopropyl-4-pyrimidinyl)carbonyl]-2-piperazinone](/img/structure/B5530249.png)